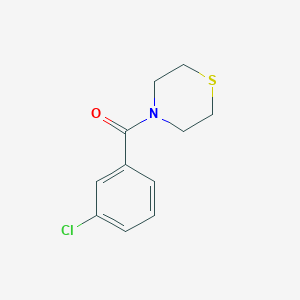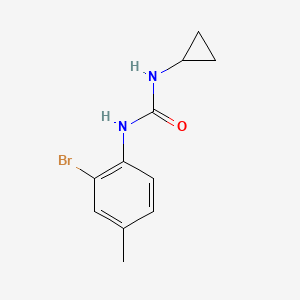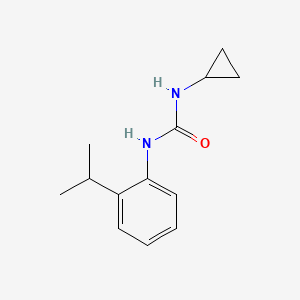
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea, also known as CPIU, is a synthetic compound that is used primarily in scientific research. CPIU is a urea derivative and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea acts as a competitive antagonist of the TRPV1 channel. This means that 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea binds to the channel and blocks its function, preventing the transmission of pain signals. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin, although the exact mechanism of this effect is not well understood.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to blocking the function of the TRPV1 channel, 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea in lab experiments is that it is a highly specific tool for studying the function of the TRPV1 channel. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has a high affinity for the channel and does not interact with other ion channels or receptors. However, one limitation of using 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is that it is a synthetic compound and may not accurately represent the function of the TRPV1 channel in vivo.
Direcciones Futuras
There are several future directions for research involving 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea. One area of research is the development of new pain medications that target the TRPV1 channel. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea could be used as a tool for identifying new compounds that block the function of the channel. Another area of research is the study of the role of the TRPV1 channel in other physiological processes, such as inflammation and cancer. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea could be used as a tool for studying the function of the channel in these processes. Finally, there is a need for further research into the mechanism of action of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea, particularly its effect on the release of neurotransmitters such as dopamine and serotonin.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea involves the reaction of cyclopropyl isocyanate with 2-propan-2-ylphenylamine in the presence of a suitable solvent and catalyst. The reaction typically takes place under reflux conditions and can be carried out in a variety of solvents, including dichloromethane, chloroform, and toluene. The yield of 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea can be improved by using a higher reaction temperature and a longer reaction time.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is primarily used in scientific research as a tool for studying the function of the nervous system. Specifically, 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea is used to block the function of a type of ion channel known as the TRPV1 channel. This channel is involved in the transmission of pain signals and is a target for the development of new pain medications. 1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)11-5-3-4-6-12(11)15-13(16)14-10-7-8-10/h3-6,9-10H,7-8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVINQONIIBFUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-propan-2-ylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

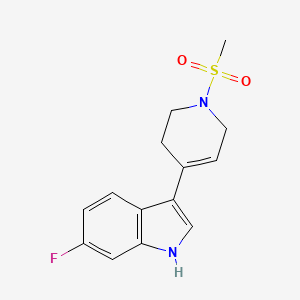

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)

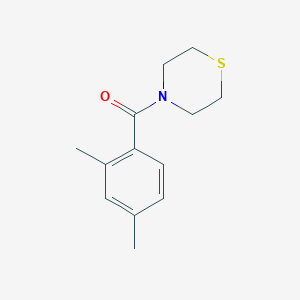
![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)

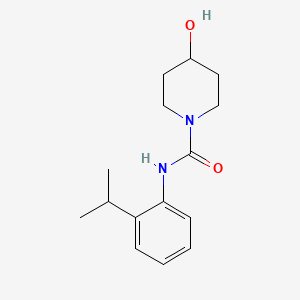
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)

